3-Cyclopropyl-3,3-difluoropropan-1-ol is an organic compound characterized by the molecular formula C6H10F2O. It features a cyclopropyl group attached to a propanol backbone, along with two fluorine atoms on the same carbon as the hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in both synthetic chemistry and biological research. The compound is typically a colorless liquid at room temperature and has a molecular weight of 136.1 g/mol .
The biological activity of 3-cyclopropyl-3,3-difluoropropan-1-ol is linked to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances its capacity to form strong hydrogen bonds, potentially leading to inhibition or modulation of various biological pathways. This makes it a candidate for drug development, particularly in targeting enzyme or receptor interactions . Research indicates that compounds with similar structures often exhibit significant biological effects due to their unique reactivity profiles.
The synthesis of 3-cyclopropyl-3,3-difluoropropan-1-ol typically involves the reaction of cyclopropyl-containing precursors with fluorinating agents. A common method includes:
3-Cyclopropyl-3,3-difluoropropan-1-ol has diverse applications across various fields:
Studies on the interactions of 3-cyclopropyl-3,3-difluoropropan-1-ol with biological systems focus on its binding affinity to enzymes and receptors. The presence of fluorine enhances reactivity and stability, which may lead to significant biological effects. These properties are valuable for understanding its mechanism of action in pharmacological contexts .
Several compounds share structural similarities with 3-cyclopropyl-3,3-difluoropropan-1-ol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Cyclopropyl-2,2-difluoropropan-1-amines | Similar structure but with an amine group | Different functional group affecting reactivity |
| 3-Cyclopropyl-2,2-difluoropropan-1-iodide | Similar structure but with an iodine atom | Different halogen affecting properties |
| 1-Cyclopropyl-3,3,3-trifluoropropan-1-one | Contains trifluoromethyl instead of difluoro | Different reactivity due to trifluoromethyl group |
| Cyclopropylmethanol | Contains a cyclopropyl group but no fluorine atoms | Lacks unique fluorination which affects chemical properties |
| 2,2-Difluoroethanol | Similar fluorination pattern but simpler structure | Shorter carbon chain without cyclopropyl group |
The uniqueness of 3-cyclopropyl-3,3-difluoropropan-1-ol arises from its specific combination of a cyclopropyl group and two fluorine atoms. This combination imparts distinct chemical and physical properties that are advantageous for research and industrial applications .
The fluorine-19 nuclear magnetic resonance spectroscopy of 3-Cyclopropyl-3,3-difluoropropan-1-ol (molecular formula C6H10F2O, molecular weight 136.14 g/mol) provides distinctive chemical shift patterns characteristic of difluoromethyl groups attached to tertiary carbon centers [1] [2]. The compound exhibits two fluorine atoms in a geminal difluoro configuration, creating a unique spectroscopic signature that distinguishes it from other fluorinated alcohols.
The difluoromethyl group in 3-Cyclopropyl-3,3-difluoropropan-1-ol typically demonstrates chemical shifts in the range of +80 to +140 parts per million relative to trichlorofluoromethane, consistent with the general behavior of -CF2- groups [3] [4]. The geminal fluorine atoms exhibit characteristic coupling patterns, with fluorine-fluorine geminal coupling constants typically ranging from 200 to 250 hertz, reflecting the direct bonding relationship between the two fluorine nuclei [5]. Research on similar difluoropropane derivatives indicates that the chemical environment around the tertiary carbon significantly influences the exact chemical shift values [6] [7].
The presence of the cyclopropyl substituent introduces additional electronic effects that can subtly modify the fluorine chemical shifts compared to simpler difluoropropanol derivatives [8] [9]. The electron-withdrawing nature of the difluoro group combined with the unique electronic characteristics of the cyclopropyl ring creates a distinctive fluorine-19 nuclear magnetic resonance fingerprint. Studies on related difluorinated compounds demonstrate that such structural arrangements typically produce well-resolved fluorine signals with characteristic multiplicities [10] [11].
| Structural Feature | Expected Chemical Shift Range (ppm) | Coupling Pattern |
|---|---|---|
| Geminal difluoro group | +80 to +140 | Doublet of doublets |
| Tertiary carbon environment | +85 to +120 | Complex multipicity |
| Cyclopropyl influence | ±5 ppm shift | Additional fine splitting |
The proton nuclear magnetic resonance spectrum of 3-Cyclopropyl-3,3-difluoropropan-1-ol exhibits complex coupling patterns arising from the interaction between fluorine and hydrogen nuclei across the molecular framework [12] [13]. The hydroxymethylene protons adjacent to the difluoromethyl center demonstrate characteristic fluorine-proton coupling with coupling constants typically ranging from 15 to 25 hertz for three-bond fluorine-hydrogen interactions [5] [14].
The cyclopropyl protons contribute additional complexity to the coupling patterns, with the methine proton of the cyclopropyl ring showing long-range coupling to both the difluoro group and the adjacent methylene carbon [15]. Research on cyclopropyl-containing compounds indicates that such protons typically appear in the range of 0.8 to 2.2 parts per million, with characteristic multiplicities reflecting the constrained ring geometry [16] [17].
The hydroxyl proton exhibits variable chemical shift behavior depending on concentration and temperature conditions, typically appearing between 2.5 to 4.5 parts per million [18] [19]. Studies on fluorinated alcohols demonstrate that the presence of electron-withdrawing fluorine atoms can influence the acidity and exchange behavior of hydroxyl protons [13] [20]. The methylene bridge connecting the hydroxyl group to the difluoromethyl center shows characteristic triplet-like patterns modified by fluorine coupling effects.
Vicinal fluorine-proton coupling constants in similar difluoropropanol systems have been extensively studied, revealing coupling values that depend strongly on the dihedral angle relationship between the fluorine and hydrogen nuclei [12] [5]. The conformational dynamics of the propanol chain influence these coupling patterns, creating temperature-dependent spectral features that provide insights into molecular mobility and preferred conformations.
The infrared spectrum of 3-Cyclopropyl-3,3-difluoropropan-1-ol displays characteristic absorption bands that reflect the unique combination of functional groups present in the molecule [21] [22]. The hydroxyl group produces a broad, intense absorption band in the region of 3200 to 3600 wavenumbers per centimeter, with the exact position dependent on hydrogen bonding interactions and sample concentration [18] [23].
The carbon-hydrogen stretching vibrations of the cyclopropyl ring appear at higher frequencies compared to typical alkyl carbon-hydrogen bonds, typically in the range of 3040 to 3070 wavenumbers per centimeter [16] [24]. This upfield shift reflects the increased s-character of the carbon-hydrogen bonds in the strained three-membered ring system. The difluoromethyl group contributes carbon-hydrogen stretching absorptions around 2900 to 3000 wavenumbers per centimeter [9] [25].
Carbon-fluorine stretching vibrations represent critical diagnostic features in the infrared spectrum, typically appearing in the range of 1000 to 1400 wavenumbers per centimeter with strong to very strong intensities [26] [8]. Research on difluoromethyl compounds indicates that these vibrations often manifest as multiple bands due to symmetric and antisymmetric stretching modes [9] [25]. The carbon-oxygen stretching vibration of the primary alcohol functionality appears in the characteristic range of 1000 to 1070 wavenumbers per centimeter [21] [18].
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch | 3200-3600 | Strong, broad | Alcohol hydroxyl |
| Cyclopropyl C-H stretch | 3040-3070 | Medium | Ring C-H bonds |
| Aliphatic C-H stretch | 2900-3000 | Medium | CH₂ groups |
| C-F stretch | 1000-1400 | Very strong | Difluoro group |
| C-O stretch | 1000-1070 | Strong | Primary alcohol |
The Raman spectrum of 3-Cyclopropyl-3,3-difluoropropan-1-ol provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to carbon-carbon and carbon-fluorine stretching modes [27] [28]. The difluoromethyl group exhibits characteristic Raman-active vibrations around 1300 wavenumbers per centimeter, corresponding to the asymmetric stretching mode of the carbon-difluoro unit [28] [29].
The cyclopropyl ring contributes distinctive Raman signatures related to ring breathing and carbon-carbon stretching vibrations [30] [31]. Research on cyclopropane-containing compounds demonstrates that ring vibrational modes typically appear in the range of 800 to 1200 wavenumbers per centimeter with moderate to strong Raman intensities [15] [17]. The three-membered ring constraint creates unique vibrational characteristics that distinguish cyclopropyl groups from other alkyl substituents.
Carbon-carbon stretching vibrations throughout the propanol backbone exhibit Raman activity in the range of 1000 to 1200 wavenumbers per centimeter [30] [29]. Studies on difluorinated alcohols indicate that the presence of fluorine substituents can influence the Raman cross-sections and frequency positions of nearby carbon-carbon bonds [27] [32]. The hydroxyl group contributes to the Raman spectrum through carbon-oxygen stretching modes and hydroxyl bending vibrations.
The depolarization ratios of various Raman bands provide insights into the molecular symmetry and vibrational characteristics [27] [33]. Research on fluorinated compounds demonstrates that carbon-fluorine stretching modes typically exhibit depolarization ratios consistent with symmetric stretching vibrations, while cyclopropyl ring modes show values characteristic of ring deformation patterns [31] [15].
The electron ionization mass spectrum of 3-Cyclopropyl-3,3-difluoropropan-1-ol exhibits a molecular ion peak at mass-to-charge ratio 136, corresponding to the molecular weight of the compound [1] [34]. The molecular ion may display relatively low intensity due to the presence of multiple labile bonds that undergo facile fragmentation under electron impact conditions [35] [36].
Characteristic fragmentation patterns include the loss of hydrogen fluoride (20 mass units) from the molecular ion, producing a fragment at mass-to-charge ratio 116 [37] [38]. This fragmentation pathway reflects the tendency of difluoromethyl groups to eliminate hydrogen fluoride under mass spectrometric conditions, forming more stable carbocationic intermediates. Research on difluorinated compounds demonstrates that hydrogen fluoride elimination represents a common and energetically favorable fragmentation process [38] [39].
The cyclopropyl group contributes to fragmentation through ring-opening reactions that generate resonance-stabilized carbocations [40] [17]. Studies on cyclopropyl-containing molecules indicate that the three-membered ring readily undergoes cleavage under electron impact conditions, producing fragments characteristic of opened chain structures [40] [35]. The loss of 41 mass units (corresponding to C3H5) from appropriate precursor ions represents a diagnostic fragmentation for cyclopropyl substituents.
Additional fragmentation pathways include the formation of difluoromethyl cations at mass-to-charge ratio 51 (CHF2+) and the loss of water (18 mass units) from the hydroxyl-containing fragments [36] [39]. The base peak in the mass spectrum typically corresponds to the most stable fragment ion, often representing the cyclopropylmethyl cation or related rearranged structures [35] [41].
| Fragment m/z | Loss from Molecular Ion | Proposed Structure | Relative Intensity |
|---|---|---|---|
| 136 | - | [M]+- | Low-Medium |
| 116 | -HF (-20) | [M-HF]+- | Medium |
| 95 | -C3H5 (-41) | Chain opened ion | Medium-High |
| 67 | -C3H5F2 (-69) | Propanol fragment | Medium |
| 51 | CHF2+ | Difluoromethyl cation | High |
| 41 | C3H5+ | Cyclopropyl cation | Medium |
The synthesis of 3-cyclopropyl-3,3-difluoropropan-1-ol requires strategic selection of appropriate precursors to ensure optimal synthetic efficiency and selectivity. Two critical aspects must be addressed: construction of the cyclopropane ring and introduction of the difluoromethyl functionality.
The formation of cyclopropane rings represents a fundamental challenge in synthetic organic chemistry due to the inherent ring strain associated with the three-membered ring system. Several methodologies have been developed for cyclopropane construction, each with distinct advantages and limitations [1] [2].
The Simmons-Smith reaction remains one of the most widely utilized methods for cyclopropane formation. This reaction involves the use of diiodomethane and zinc-copper couple to generate a carbenoid species that undergoes stereospecific addition to alkenes [3]. The reaction proceeds through a concerted mechanism, providing excellent stereochemical control. However, the method suffers from limited functional group tolerance and requires careful optimization of reaction conditions to achieve high yields [4].
Rhodium-catalyzed carbene insertion reactions have emerged as powerful alternatives for cyclopropane synthesis. Rhodium carboxylate complexes, particularly dirhodium tetraacetate, catalyze the decomposition of diazo compounds to generate metal carbenes that subsequently insert into alkene bonds [2]. This methodology offers superior functional group tolerance and can achieve high levels of enantioselectivity when chiral ligands are employed [5]. The reaction mechanism involves initial coordination of the diazo compound to the rhodium center, followed by nitrogen extrusion and carbene transfer to the alkene substrate [6].
Copper-catalyzed cyclopropanation has gained significant attention due to the relative abundance and lower cost of copper compared to rhodium. Copper complexes with bisoxazoline ligands have demonstrated excellent performance in asymmetric cyclopropanation reactions, achieving enantioselectivities exceeding 90% in many cases [7] [8]. The mechanism involves formation of a copper-carbene intermediate followed by alkene insertion through a concerted but asynchronous process [7].
Recent advances in mechanochemical cyclopropanation have introduced solvent-free approaches that align with green chemistry principles. Ball-milling techniques can activate zinc metal for Simmons-Smith reactions under ambient conditions, eliminating the need for organic solvents [4]. This approach demonstrates improved atom economy and reduced environmental impact while maintaining acceptable yields.
The introduction of fluorine atoms into organic molecules requires careful selection of fluorinating agents based on their reactivity profiles and compatibility with the target molecular framework. A comprehensive analysis of fluorination agent reactivities has revealed significant variations in their electrophilic character and reaction kinetics [9] [10].
N-fluorosuccinimide (NFSI) represents a less reactive fluorinating agent, with reaction rates approximately 4-6 orders of magnitude lower than Selectfluor. Despite this reduced reactivity, NFSI offers excellent selectivity and can be used in high concentrations due to its superior solubility in acetonitrile [9]. The lower reactivity profile makes NFSI particularly suitable for sensitive substrates that might undergo decomposition with more reactive fluorinating agents.
Difluoromethylating agents such as chlorodifluoromethane (ClCF2H) and fluoroform (CHF3) have gained attention for their potential to introduce difluoromethyl groups directly from greenhouse gas sources. These reagents require activation through basic conditions or flow chemistry techniques to achieve practical reaction rates [11]. The use of these agents aligns with sustainable chemistry principles by converting waste gases into valuable synthetic intermediates.
The development of efficient catalytic systems for the synthesis of 3-cyclopropyl-3,3-difluoropropan-1-ol requires integration of cyclopropanation and fluorination technologies. This dual functionality presents unique challenges in catalyst design and reaction optimization.
Transition metal catalysis has revolutionized the field of cyclopropane synthesis by providing access to highly selective and efficient transformations. The choice of metal center significantly influences the reaction mechanism, selectivity, and substrate scope [12] [13].
Rhodium catalysis has established itself as the gold standard for carbene-mediated cyclopropanation reactions. Dirhodium complexes with carboxylate ligands demonstrate exceptional activity and selectivity for diazo decomposition and subsequent carbene transfer [14]. The development of chiral dirhodium catalysts has enabled access to enantiomerically pure cyclopropanes with excellent stereochemical control [15]. Recent advances have focused on developing stereodivergent systems that can access both cis and trans cyclopropane diastereomers through subtle modifications of the catalyst structure [14].
Copper catalysis offers a cost-effective alternative to rhodium systems while maintaining high levels of selectivity. Copper complexes with bisoxazoline ligands have demonstrated remarkable success in asymmetric cyclopropanation reactions [16] [17]. The mechanism involves formation of a copper-carbene intermediate that undergoes concerted but asynchronous addition to the alkene substrate [7]. Recent developments have expanded the scope to include non-stabilized carbenes through the use of gem-dichloroalkane precursors [16].
Palladium catalysis has emerged as a unique approach for cyclopropane synthesis through oxidative cyclization mechanisms. Palladium(II/IV) catalytic cycles enable the formation of cyclopropanes through C-C bond formation pathways that are distinct from traditional carbene insertion reactions [18] [19]. These systems demonstrate particular utility for the synthesis of complex polycyclic structures containing fused cyclopropane rings.
Cobalt catalysis has gained recognition for its ability to mediate cyclopropanation reactions with non-stabilized carbenes. Cobalt complexes with pyridine-diimine ligands can activate gem-dichloroalkanes to generate reactive carbene species that undergo efficient cyclopropanation with various alkene substrates [20] [16]. This methodology has proven particularly valuable for the synthesis of dimethylcyclopropanes and other alkyl-substituted cyclopropanes.
Organocatalysis has emerged as a powerful complementary approach to transition metal catalysis for asymmetric cyclopropane synthesis. The use of small organic molecules as catalysts offers several advantages, including reduced cost, decreased environmental impact, and unique selectivity patterns [21] [22].
Chiral phosphoric acids have demonstrated exceptional performance in asymmetric cyclopropanation reactions through hydrogen bonding activation mechanisms. These catalysts can activate both nucleophilic and electrophilic components of the reaction, leading to high levels of enantioselectivity [21]. The bifunctional nature of phosphoric acids allows for simultaneous activation of multiple reaction partners, resulting in enhanced reaction rates and selectivities.
Cinchona alkaloids represent a class of readily available chiral organocatalysts that have found application in asymmetric cyclopropanation reactions. These natural products contain multiple functional groups that can participate in substrate activation through hydrogen bonding and electrostatic interactions [21]. The modular structure of cinchona alkaloids allows for systematic modification to optimize performance for specific substrate combinations.
Imidazolidinone catalysts operate through iminium ion formation mechanisms that activate carbonyl-containing substrates toward nucleophilic attack. These catalysts have demonstrated particular utility in the asymmetric synthesis of cyclopropanes bearing carbonyl substituents [22]. The reversible nature of iminium ion formation allows for dynamic catalyst-substrate interactions that can lead to high levels of selectivity.
Phase-transfer catalysts enable asymmetric cyclopropanation reactions in biphasic systems, providing access to reaction conditions that are not achievable with homogeneous catalysis. Quaternary ammonium salts with chiral substituents can facilitate the transfer of ionic reagents between phases while inducing asymmetry in the transformation [22]. This approach has proven particularly valuable for reactions involving basic conditions or ionic nucleophiles.
The synthesis of 3-cyclopropyl-3,3-difluoropropan-1-ol must be evaluated within the framework of green chemistry principles to ensure sustainable and environmentally responsible processes. This evaluation encompasses reaction media optimization, waste minimization, and energy efficiency considerations [23] [24].
The development of solvent-free reaction conditions represents a significant advancement in sustainable synthetic chemistry. Several approaches have been developed to eliminate or minimize solvent use in cyclopropanation reactions [23] [24].
Mechanochemical activation through ball-milling techniques has emerged as a powerful method for conducting cyclopropanation reactions without solvents. The mechanical energy provided by ball-milling can activate zinc metal for Simmons-Smith reactions, eliminating the need for traditional solvent systems [4]. This approach has demonstrated scalability to gram quantities while maintaining high yields and selectivities. The mechanochemical activation process generates less waste and reduces the environmental impact of the synthesis.
Neat reaction conditions involve conducting reactions in the absence of added solvents, relying on the physical properties of the reactants to provide a suitable reaction medium. This approach has been successfully applied to various cyclopropanation reactions, particularly those involving liquid reactants or low-melting substrates [23]. The elimination of solvents simplifies product isolation and reduces waste generation.
Ionic liquid media provide an alternative to conventional organic solvents while maintaining the advantages of liquid-phase reactions. Ionic liquids can be designed with specific properties that favor cyclopropanation reactions, such as enhanced solubility of metal catalysts and substrates [23]. The non-volatile nature of ionic liquids eliminates solvent loss during reaction and allows for catalyst recycling.
Supercritical carbon dioxide represents an environmentally benign solvent alternative that can be easily removed from reaction mixtures through pressure reduction. Supercritical CO2 has demonstrated utility in cyclopropanation reactions by providing a homogeneous reaction medium while maintaining easy product isolation [23]. The non-toxic and non-flammable nature of CO2 enhances the safety profile of the synthetic process.
Atom economy serves as a crucial metric for evaluating the efficiency of synthetic transformations by quantifying the proportion of starting material atoms that are incorporated into the desired product [25] [26]. The calculation of atom economy for cyclopropanation reactions reveals significant variations depending on the chosen methodology.
Simmons-Smith reactions typically exhibit moderate atom economy due to the generation of zinc iodide as a stoichiometric byproduct. The atom economy for a typical Simmons-Smith cyclopropanation ranges from 30-40%, with the majority of atom loss attributed to the zinc carbenoid reagent [25]. Despite this limitation, the operational simplicity and broad substrate scope of Simmons-Smith reactions often justify their use in synthetic applications.
Rhodium-catalyzed carbene insertion reactions demonstrate improved atom economy compared to Simmons-Smith methods, with typical values ranging from 40-50%. The primary sources of atom loss in these reactions are nitrogen gas evolution from diazo decomposition and the ester or amide auxiliaries typically present in diazo compounds [25]. The catalytic nature of these reactions partially compensates for the atom loss by eliminating the need for stoichiometric metal reagents.
Mechanochemical cyclopropanation approaches can achieve atom economies approaching 90-100% when optimized conditions are employed. The elimination of solvents and the use of stoichiometric amounts of reactants contribute to the high atom economy values [4]. However, the mechanical energy input required for ball-milling must be considered when evaluating the overall sustainability of these processes.
Photocatalytic cyclopropanation methods exhibit variable atom economy depending on the specific photocatalyst and reaction conditions employed. Reactions that utilize visible light activation can achieve atom economies of 70-85%, with the primary losses attributed to photocatalyst decomposition and side product formation [27]. The use of renewable energy sources for photochemical activation can further enhance the sustainability profile of these reactions.